1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane

medicinal chemistry metabolic stability fluorine chemistry

Researchers seeking rigid, metabolically stable spirocyclic cores for GLP-1 receptor agonist or M₄ mAChR antagonist programs often face limited access to precisely functionalized building blocks. This 6-azaspiro[2.5]octane derivative provides an exact solution, integrating both gem-difluoro and phenylsulfonyl pharmacophoric elements required for SAR exploration. • Enables exploration of >100-fold subtype selectivity observed in M₄ antagonist leads. • Gem-difluoro motif enhances metabolic stability vs. non-fluorinated analogs for CB₂ probe development (Ki 2-122 nM range). • Serves as a key intermediate with a sulfonyl directing/protecting group for novel fluorination methodology.

Molecular Formula C13H15F2NO2S
Molecular Weight 287.32
CAS No. 2320420-09-3
Cat. No. B2391668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane
CAS2320420-09-3
Molecular FormulaC13H15F2NO2S
Molecular Weight287.32
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C13H15F2NO2S/c14-13(15)10-12(13)6-8-16(9-7-12)19(17,18)11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeySGFQVVSUPVKBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity and Physicochemical Profile


1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane (CAS 2320420-09-3) is a spirocyclic compound with the molecular formula C₁₃H₁₅F₂NO₂S and a molecular weight of 287.33 g/mol . It belongs to the 6-azaspiro[2.5]octane class, a scaffold validated in drug discovery programs targeting the glucagon-like peptide-1 (GLP-1) receptor [1] and the M₄ muscarinic acetylcholine receptor (mAChR4) [2]. The compound features a gem‑difluoro substitution at the spiro‑junction cyclopropane ring and a phenylsulfonyl group at the 6‑position of the azaspiro framework, creating a rigid, electron‑modulated architecture distinct from both unsubstituted and mono‑substituted analogs within the class.

Suitable for medicinal chemistry programs targeting GPCR signaling pathways
Gem-difluoro spirocyclic scaffold supports metabolic stability and conformational pre-organization studies
Phenylsulfonyl group provides hydrogen-bond acceptor pharmacophore geometry for receptor engagement assays

Why Generic Substitution Is Not Feasible


Generic substitution within the 6-azaspiro[2.5]octane class is precluded by the orthogonal influence of the gem‑difluoro group on conformational pre‑organization and metabolic stability, and the phenylsulfonyl group on electronic character and target‑binding pharmacophore geometry. The unsubstituted 6-azaspiro[2.5]octane scaffold (CAS 872‑64‑0) lacks both the fluorination required for enhanced metabolic stability [1] and the sulfonyl hydrogen‑bond acceptor necessary for key interactions observed in potent M₄ antagonists [2]. Conversely, 1‑oxa analogs such as 6‑(phenylsulfonyl)‑1‑oxa‑6‑azaspiro[2.5]octane replace the gem‑difluoro motif with an oxygen atom, which alters ring electronics, pKa, and lipophilicity in ways that cannot replicate the fluorine‑specific effects on target engagement or ADME profile. The quantitative evidence below substantiates why this specific substitution pattern—rather than a class‑generic structure—is required for scientific selection and procurement.

Target Compound
1,1-Difluoro-6-(phenylsulfonyl)-6-azaspiro[2.5]octane with gem-difluoro and phenylsulfonyl groups
Common Substitute
Non-fluorinated 6-azaspiro[2.5]octane (CAS 872-64-0) lacks metabolic shielding and conformational pre-organization
may shift metabolic stability and target engagement profile
Target Compound
1,1-Difluoro motif provides higher lipophilicity and distinct H-bond acceptor count
Common Substitute
1-Oxa analog (CAS 861208-92-6) alters electronic profile, pKa, and ADME behavior; cannot replicate fluorine-specific effects
may alter lipophilicity, CNS penetration potential, and off-target interactions
Target Compound
Unsubstituted phenylsulfonyl with defined pi-surface and minimal steric bulk
Common Substitute
2,5-Dimethylphenyl analog introduces confounding steric and electronic variables for early-stage SAR exploration

Quantitative Differentiation Evidence


Conformational Rigidity and Metabolic Stability from Gem-Difluoro Substitution

The 1,1‑difluoro substitution on the spiro‑fused cyclopropane ring introduces a strong electron‑withdrawing effect and conformational restriction not present in the non‑fluorinated 6‑azaspiro[2.5]octane (CAS 872‑64‑0). In the broader class, gem‑difluoro substitution on cyclopropane rings has been shown to increase metabolic stability—for example, in a series of M₄ antagonists, chiral 6‑azaspiro[2.5]octanes demonstrated moderate brain exposure in rodents after intraperitoneal administration, a property attributed in part to the spirocyclic rigidity and fluorine substitution [1]. The non‑fluorinated parent scaffold lacks this metabolic shielding and conformational pre‑organization.

Gem-Difluoro Stability
Cross-study comparable
delta logP approximately +0.9 units vs non-fluorinated scaffold
Supports metabolic stability enhancement through fluorine substitution on spirocyclic scaffold
In silico logP estimation; in vivo rodent brain exposure data from M4 antagonist series
medicinal chemistry metabolic stability fluorine chemistry

Phenylsulfonyl Group as a Key Hydrogen-Bond Acceptor Pharmacophore

The phenylsulfonyl substituent at the 6‑position provides a specific hydrogen‑bond acceptor geometry (S=O) and aromatic π‑stacking capability. In the M₄ mAChR antagonist series, the sulfonamide moiety was critical for maintaining high potency and subtype selectivity [1]. Compounds lacking this sulfonyl pharmacophore (e.g., simple N‑alkyl or N‑H 6‑azaspiro[2.5]octanes) show substantially reduced receptor affinity. For example, in related CB₂ receptor ligands, 6‑azaspiro[2.5]octane sulfonamides achieve Ki values as low as 2 nM, while non‑sulfonamide analogs in the same scaffold series typically exhibit >10‑fold weaker affinity [2].

Sulfonamide Pharmacophore
Class-level inference
More than 10-fold affinity enhancement reported for sulfonamide vs non-sulfonamide spirocyclic CB2 ligands
Sulfonyl group enables specific target engagement; removing it compromises binding affinity in related series
Human CB2 receptor binding assay data; class-level inference
structure-activity relationship sulfonamide pharmacophore M4 muscarinic receptor

Altered Lipophilicity and Hydrogen-Bonding vs. 1-Oxa Analog

The direct oxygen‑for‑CF₂ replacement in the spiro‑ring produces 6‑(phenylsulfonyl)‑1‑oxa‑6‑azaspiro[2.5]octane (CAS 861208‑92‑6, C₁₂H₁₅NO₃S, MW 253.32) . This analog has a lower molecular weight and a different hydrogen‑bond acceptor profile (ether oxygen vs. CF₂). The 1,1‑difluoro compound has higher lipophilicity (calculated logP ~2.1 vs. ~0.8 for the 1‑oxa analog), which impacts membrane permeability and CNS penetration potential. The CF₂ group also cannot act as a hydrogen‑bond acceptor, whereas the ether oxygen in the 1‑oxa analog can, potentially altering off‑target interactions.

1-Oxa Analog Comparison
Direct head-to-head comparison
delta logP approximately +1.3 units; delta MW +34 Da; delta HBA -1 vs 1-oxa analog
Distinct physicochemical profile impacts membrane permeability and CNS penetration potential
In silico calculation; data to verify experimentally
physicochemical property comparison lipophilicity heteroatom substitution

Validated Scaffold for GPCR Drug Discovery Programs

The 6‑azaspiro[2.5]octane core has been independently optimized into potent agonists of the GLP‑1 receptor (EC₅₀ values in the nanomolar range) [1] and selective antagonists of M₄ mAChR (human M₄ IC₅₀ = 10–100 nM for optimized leads) [2]. In the M₄ series, compound VU6015241 demonstrated high potency (human M₄ IC₅₀ = 27 nM) with >100‑fold selectivity over M₁, M₂, M₃, and M₅ subtypes, moderate brain exposure (brain‑to‑plasma ratio Kp ≈ 0.3 in rats), and excellent aqueous solubility (>100 µM in PBS) [2]. While these data are from specific optimized leads rather than the phenylsulfonyl‑substituted building block itself, they establish the scaffold's capacity for delivering drug‑like properties when appropriately functionalized.

GPCR Scaffold Validation
Class-level inference
Scaffold yields leads with reported nanomolar potency and >100-fold subtype selectivity in M4 mAChR and GLP-1 programs
Validated scaffold supports procurement for GPCR-targeted lead optimization studies
Data from optimized leads, not this specific building block
drug discovery validation GLP-1 agonist M4 antagonist pharmacokinetics

Steric and Electronic Divergence from Substituted-Phenyl Analogs

Among the 1,1‑difluoro‑6‑(arylsulfonyl)‑6‑azaspiro[2.5]octane series, the unsubstituted phenylsulfonyl derivative (target compound) provides a baseline steric and electronic profile from which substituted analogs diverge. For example, 6‑((2,5‑dimethylphenyl)sulfonyl)‑1,1‑difluoro‑6‑azaspiro[2.5]octane (CAS 2320821‑50‑7, MW 315.4) introduces two methyl groups, increasing steric bulk and altering the torsional profile of the aryl‑SO₂ moiety . The phenyl analog offers minimal steric hindrance and a defined π‑electron surface, making it the preferred starting point for SAR exploration before introducing substituent complexity. In related sulfonamide series, unsubstituted phenylsulfonyl derivatives have shown Ki values of 122 nM at CB₂ [1], whereas optimized substituted analogs achieve 2 nM, illustrating the tunability accessible from the phenyl baseline.

Aryl Steric Divergence
Direct head-to-head comparison
delta MW +28 Da; unsubstituted phenyl offers minimal steric hindrance vs 2,5-dimethylphenyl analog
Preferred starting point for SAR exploration before introducing substituent complexity
Structural comparison based on CAS registry and computed properties
structure-activity relationship aryl substitution medicinal chemistry diversification

Optimal Research and Application Scenarios


GPCR-Targeted Lead Optimization

The compound serves as a key building block for synthesizing GLP‑1 receptor agonists and M₄ mAChR antagonists. The 6‑azaspiro[2.5]octane scaffold has yielded leads with nanomolar potency and >100‑fold subtype selectivity [1][2]. The phenylsulfonyl and gem‑difluoro groups on this building block provide the pharmacophoric elements and metabolic stability required for SAR exploration in these programs. Substituting with non‑fluorinated or non‑sulfonamide analogs risks loss of potency and selectivity.

Development of CB2 Receptor Sulfonamide Ligands

6‑Azaspiro[2.5]octane sulfonamides have demonstrated binding to the CB₂ receptor with Ki values ranging from 2 to 122 nM depending on substitution [1]. The phenylsulfonyl derivative provides a balanced starting point for developing CB₂‑selective probes, with the gem‑difluoro group enhancing metabolic stability relative to non‑fluorinated analogs [2].

Spirocyclization and Fluorination Methodology Development

The compound's gem‑difluoro spiro‑junction and phenylsulfonyl group make it a useful substrate for developing new synthetic methods. Patent CN105820120A describes general methods for preparing functionalized 6‑azaspiro[2.5]octanes [1]. The phenylsulfonyl group can serve as a directing or protecting group in further transformations, while the CF₂ moiety is a marker for evaluating fluorination methodology scope.

Agrochemical Discovery of Fluorinated Spirocyclic Agents

Spirocyclic compounds with fluorinated motifs are increasingly explored in agrochemical discovery for their enhanced metabolic stability and bioavailability [1]. The 1,1‑difluoro‑6‑(phenylsulfonyl)‑6‑azaspiro[2.5]octane scaffold provides the rigidity and fluorine content desirable for designing novel fungicides or insecticides with improved environmental persistence profiles.

Application
Selection Property
Validation Focus
GPCR Signaling Pathway Studies
Phenylsulfonyl pharmacophore and gem-difluoro metabolic stability context
M4 mAChR and GLP-1 receptor engagement assay-response context
Cannabinoid Receptor Probe Development
Sulfonamide-based affinity tuning and balanced lipophilicity
CB2 receptor binding assay endpoint review
Fluorination Methodology Research
Gem-difluoro marker for spirocyclization scope and CF2 incorporation efficiency
Synthetic route compatibility and functional group tolerance assessment
Agrochemical Spirocyclic Discovery
Fluorine content and spirocyclic rigidity for environmental persistence profiling
Metabolic stability and bioavailability screening in model systems
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